molecular formula C16H14N2O3 B12476050 1-(3,4-Dimethylphenyl)-4-(2-furanylmethylene)-3,5-pyrazolidinedione CAS No. 327981-29-3

1-(3,4-Dimethylphenyl)-4-(2-furanylmethylene)-3,5-pyrazolidinedione

Cat. No.: B12476050
CAS No.: 327981-29-3
M. Wt: 282.29 g/mol
InChI Key: ZIAKVJNCMCSJLI-UHFFFAOYSA-N
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Description

(4Z)-1-(3,4-dimethylphenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3,4-dimethylphenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione typically involves the condensation of 3,4-dimethylbenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization with hydrazine hydrate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3,4-dimethylphenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-1-(3,4-dimethylphenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (4Z)-1-(3,4-dimethylphenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione could be investigated for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties would be evaluated to determine its efficacy and safety in treating various diseases.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of (4Z)-1-(3,4-dimethylphenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-1-(3,4-dimethylphenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione
  • (4Z)-1-(3,4-dimethylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione
  • (4Z)-1-(3,4-dimethylphenyl)-4-(pyridin-2-ylmethylidene)pyrazolidine-3,5-dione

Uniqueness

The uniqueness of (4Z)-1-(3,4-dimethylphenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione lies in its specific substitution pattern and the presence of the furan ring. This structural feature may impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

327981-29-3

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione

InChI

InChI=1S/C16H14N2O3/c1-10-5-6-12(8-11(10)2)18-16(20)14(15(19)17-18)9-13-4-3-7-21-13/h3-9H,1-2H3,(H,17,19)

InChI Key

ZIAKVJNCMCSJLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CO3)C(=O)N2)C

Origin of Product

United States

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